(R)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid
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Overview
Description
®-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid is a complex organic compound that features a cyclopropane ring, a dioxolane ring, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Dioxolane Ring: This step may involve the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The cyclopropane ring can be reduced under specific conditions to form open-chain compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction could lead to open-chain derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with sulfonic acid groups are often explored for their antimicrobial, anti-inflammatory, or enzyme inhibitory properties.
Industry
In industry, such compounds can be used in the development of new materials, pharmaceuticals, or agrochemicals. Their unique structural features can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of ®-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid would depend on its specific application. Generally, the sulfonic acid group can interact with various molecular targets, such as enzymes or receptors, through ionic or hydrogen bonding interactions. The cyclopropane and dioxolane rings may also contribute to the compound’s overall activity by affecting its conformation and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-sulfonic acid: Lacks the dioxolane ring.
1,3-Dioxolane derivatives: Lack the cyclopropane and sulfonic acid groups.
Sulfonic acid derivatives: May have different ring structures or substituents.
Uniqueness
®-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid is unique due to the combination of its cyclopropane ring, dioxolane ring, and sulfonic acid group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16O5S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]cyclopropane-1-sulfonic acid |
InChI |
InChI=1S/C9H16O5S/c1-8(2)13-6-7(14-8)5-9(3-4-9)15(10,11)12/h7H,3-6H2,1-2H3,(H,10,11,12)/t7-/m1/s1 |
InChI Key |
DTYAKZIHBAXOEK-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)CC2(CC2)S(=O)(=O)O)C |
Canonical SMILES |
CC1(OCC(O1)CC2(CC2)S(=O)(=O)O)C |
Origin of Product |
United States |
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